Cas no 1391071-97-8 (2-(2-bromo-3-methoxyphenyl)azetidine)

2-(2-Bromo-3-methoxyphenyl)azetidine is a versatile heterocyclic compound featuring an azetidine ring fused to a bromo- and methoxy-substituted phenyl group. This structure offers unique reactivity due to the strained four-membered azetidine ring and the electron-rich aromatic system, making it valuable in synthetic organic chemistry and pharmaceutical research. The bromine substituent provides a handle for further functionalization via cross-coupling reactions, while the methoxy group enhances solubility and modulates electronic properties. Its rigid scaffold is useful in drug discovery for probing conformational constraints in bioactive molecules. The compound’s balanced lipophilicity and steric profile make it a promising intermediate for the development of small-molecule therapeutics or agrochemicals.
2-(2-bromo-3-methoxyphenyl)azetidine structure
1391071-97-8 structure
Product name:2-(2-bromo-3-methoxyphenyl)azetidine
CAS No:1391071-97-8
MF:C10H12BrNO
Molecular Weight:242.11238193512
CID:5977524
PubChem ID:130043530

2-(2-bromo-3-methoxyphenyl)azetidine 化学的及び物理的性質

名前と識別子

    • 2-(2-bromo-3-methoxyphenyl)azetidine
    • EN300-1896945
    • 1391071-97-8
    • インチ: 1S/C10H12BrNO/c1-13-9-4-2-3-7(10(9)11)8-5-6-12-8/h2-4,8,12H,5-6H2,1H3
    • InChIKey: OYJQVGXUHNBRBY-UHFFFAOYSA-N
    • SMILES: BrC1C(=CC=CC=1C1CCN1)OC

計算された属性

  • 精确分子量: 241.01023g/mol
  • 同位素质量: 241.01023g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 2
  • 重原子数量: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 176
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 21.3Ų
  • XLogP3: 2.1

2-(2-bromo-3-methoxyphenyl)azetidine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1896945-2.5g
2-(2-bromo-3-methoxyphenyl)azetidine
1391071-97-8
2.5g
$2211.0 2023-09-18
Enamine
EN300-1896945-10.0g
2-(2-bromo-3-methoxyphenyl)azetidine
1391071-97-8
10g
$5467.0 2023-06-03
Enamine
EN300-1896945-0.5g
2-(2-bromo-3-methoxyphenyl)azetidine
1391071-97-8
0.5g
$1084.0 2023-09-18
Enamine
EN300-1896945-1g
2-(2-bromo-3-methoxyphenyl)azetidine
1391071-97-8
1g
$1129.0 2023-09-18
Enamine
EN300-1896945-5g
2-(2-bromo-3-methoxyphenyl)azetidine
1391071-97-8
5g
$3273.0 2023-09-18
Enamine
EN300-1896945-0.1g
2-(2-bromo-3-methoxyphenyl)azetidine
1391071-97-8
0.1g
$993.0 2023-09-18
Enamine
EN300-1896945-5.0g
2-(2-bromo-3-methoxyphenyl)azetidine
1391071-97-8
5g
$3687.0 2023-06-03
Enamine
EN300-1896945-0.25g
2-(2-bromo-3-methoxyphenyl)azetidine
1391071-97-8
0.25g
$1038.0 2023-09-18
Enamine
EN300-1896945-1.0g
2-(2-bromo-3-methoxyphenyl)azetidine
1391071-97-8
1g
$1272.0 2023-06-03
Enamine
EN300-1896945-10g
2-(2-bromo-3-methoxyphenyl)azetidine
1391071-97-8
10g
$4852.0 2023-09-18

2-(2-bromo-3-methoxyphenyl)azetidine 関連文献

2-(2-bromo-3-methoxyphenyl)azetidineに関する追加情報

2-(2-Bromo-3-Methoxyphenyl)Azetidine: A Comprehensive Overview

The compound 2-(2-bromo-3-methoxyphenyl)azetidine, identified by the CAS number 1391071-97-8, is a fascinating molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of azetidines, which are four-membered ring structures containing one nitrogen atom. The presence of a bromine atom and a methoxy group on the phenyl ring introduces unique electronic and steric properties, making this compound a valuable substrate for further research and development.

Azetidines, as a class, have garnered attention due to their structural similarity to certain natural products and their ability to participate in various bioisosteric replacements. The substitution pattern in 2-(2-bromo-3-methoxyphenyl)azetidine is particularly interesting, as the bromine atom at the 2-position of the phenyl ring and the methoxy group at the 3-position create a balance between electron-withdrawing and electron-donating effects. This balance can influence the compound's reactivity, stability, and bioavailability, making it a promising candidate for drug design.

Recent studies have explored the synthesis of 2-(2-bromo-3-methoxyphenyl)azetidine through various routes, including nucleophilic substitution and cycloaddition reactions. These methods have been optimized to improve yield and purity, ensuring that the compound can be produced efficiently for large-scale applications. The use of advanced catalytic systems has also been reported, highlighting the potential for green chemistry approaches in its synthesis.

The pharmacological properties of 2-(2-bromo-3-methoxyphenyl)azetidine have been investigated in several in vitro and in vivo models. Early findings suggest that this compound exhibits moderate to high activity against certain cancer cell lines, likely due to its ability to modulate key signaling pathways involved in cell proliferation and apoptosis. Additionally, studies on its anti-inflammatory and antimicrobial activities have shown promising results, indicating its potential as a multi-target therapeutic agent.

The integration of computational chemistry techniques has further enhanced our understanding of 2-(2-bromo-3-methoxyphenyl)azetidine's molecular interactions. Quantum mechanical calculations have provided insights into its electronic structure, while molecular docking studies have revealed potential binding modes with various biological targets. These computational tools are instrumental in guiding further experimental work and refining the compound's therapeutic profile.

In terms of applications, 2-(2-bromo-3-methoxyphenyl)azetidine holds promise in drug discovery programs targeting cancer, inflammation, and infectious diseases. Its unique chemical structure allows for further functionalization, enabling researchers to explore derivatives with enhanced potency and selectivity. Collaborative efforts between academic institutions and pharmaceutical companies are currently underway to advance this compound through preclinical development stages.

In conclusion, 2-(2-bromo-3-methoxyphenyl)azetidine represents a compelling example of how structural diversity can be leveraged to create novel chemical entities with broad therapeutic potential. As research continues to uncover its full spectrum of biological activities and mechanisms of action, this compound is poised to make significant contributions to the field of medicinal chemistry.

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